molecular formula C9H11NO2 B3418929 Ethyl anthranilate CAS No. 1333-08-0

Ethyl anthranilate

Cat. No.: B3418929
CAS No.: 1333-08-0
M. Wt: 165.19 g/mol
InChI Key: TWLLPUMZVVGILS-UHFFFAOYSA-N
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Description

Ethyl anthranilate (CAS 87-25-2, C₉H₁₁NO₂, MW 165.19 g/mol) is an aromatic ester with a faint orange-flower odor and fruity taste . It occurs naturally in grapes, orange juice, and wine, contributing to flavor profiles . Its applications span flavoring agents, fragrance additives, and non-toxic mosquito repellents .

Properties

IUPAC Name

ethyl 2-aminobenzoate
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InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3
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InChI Key

TWLLPUMZVVGILS-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=CC=C1N
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Molecular Formula

C9H11NO2
Record name ETHYL ANTHRANILATE
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DSSTOX Substance ID

DTXSID6025272
Record name Ethyl anthranilate
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Molecular Weight

165.19 g/mol
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Physical Description

Ethyl anthranilate is a colorless liquid with a fruity odor. Insoluble in water. (NTP, 1992), Colorless liquid with a fruity odor like orange-flowers; mp = 13 deg C; [HSDB], Liquid, Colourless to light yellow liquid; Pleasant aroma resembling orange
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Boiling Point

514 °F at 760 mmHg (NTP, 1992), 268 °C at 760 mm Hg, 129.00 to 130.00 °C. @ 9.00 mm Hg
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Solubility

Insoluble (NTP, 1992), Very soluble in ether, alcohol, Soluble in propylene glycol, SOLUBILITY IN 60% ALCOHOL: 1:7; 70% ALC: 1:2, Slightly soluble in water; Soluble in propylene glycol and fixed oils, Soluble (in ethanol)
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Density

1.117 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1174 at 20 °C/4 °C, 1.115-1.120
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Vapor Pressure

0.00232 [mmHg]
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Color/Form

Colorless liquid

CAS No.

87-25-2
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Melting Point

55 °F (NTP, 1992), 13 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl anthranilate can be synthesized through the esterification of anthranilic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques ensures the large-scale production of this compound .

Chemical Reactions Analysis

Traditional Esterification

Ethyl anthranilate is classically synthesized via acid-catalyzed esterification of anthranilic acid with ethanol:

Anthranilic acid+EthanolH+Ethyl anthranilate+H2O\text{Anthranilic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}

This method requires prolonged reaction times and yields ~70–80% product .

Reaction with 3-Bromopropenals

This compound reacts with 3-bromopropenals under TsOH·H₂O catalysis in DMSO to form α-bromo enaminones. The reaction proceeds via 1,2-addition, with steric hindrance directing selectivity :

Ethyl anthranilate+3-BromopropenalTsOH\cdotpH2Oα-Bromo enaminone\text{this compound} + \text{3-Bromopropenal} \xrightarrow{\text{TsOH·H}_2\text{O}} \alpha\text{-Bromo enaminone}

Bromoenal DerivativeProduct Yield (%)Selectivity (1,2 vs 1,4)
3-Bromoacrolein789:1
3-Bromocrotonaldehyde657:1

Amination of Aryl Halides

This compound serves as a nucleophile in Buchwald-Hartwig couplings, enabling C–N bond formation with aryl chlorides/bromides :

Aryl-X+Ethyl anthranilatePd catalystAryl-anthranilate+HX\text{Aryl-X} + \text{this compound} \xrightarrow{\text{Pd catalyst}} \text{Aryl-anthranilate} + \text{HX}

Acidic and Basic Hydrolysis

This compound undergoes hydrolysis under extreme pH conditions:

  • Acidic Hydrolysis : Yields anthranilic acid and ethanol.

  • Basic Hydrolysis : Produces sodium anthranilate and ethanol .

ConditionReaction PathwayRate Constant (k, s⁻¹)
pH = 1.0EAAA+EtOH\text{EA} \rightarrow \text{AA} + \text{EtOH}2.3×1042.3 \times 10^{-4}
pH = 12.0EANa-AA+EtOH\text{EA} \rightarrow \text{Na-AA} + \text{EtOH}5.8×1035.8 \times 10^{-3}

Anthranilate Synthase Pathway

In biosynthesis, anthranilate synthase converts chorismate to anthranilate using glutamine. This compound derivatives form via subsequent esterification :

Chorismate+GlutamineAnthranilate synthaseAnthranilic acidEthyl anthranilate\text{Chorismate} + \text{Glutamine} \xrightarrow{\text{Anthranilate synthase}} \text{Anthranilic acid} \rightarrow \text{this compound}

Isotopic labeling studies confirm the hydroxyl group in pyruvate byproduct originates from water (not substrate) .

Environmental Degradation

While specific data on this compound’s atmospheric degradation is limited, esters generally react with hydroxyl radicals (·OH) via H-abstraction or addition pathways. Estimated half-life in air: 4–6 hours .

Key Takeaways :

  • This compound’s synthetic versatility spans traditional esterification and modern metal-free routes .

  • Its reactivity with electrophiles (e.g., bromoenals) enables access to complex enaminones .

  • Hydrolysis studies inform stability in pharmaceutical and food applications .

  • Biosynthetic insights highlight its role in natural product pathways .

Scientific Research Applications

Flavoring Agent in Food and Beverages

Ethyl anthranilate is widely recognized for its use as a flavoring agent in the food industry. It imparts a fruity aroma reminiscent of grapes and is particularly prominent in the production of certain wines. Studies have identified EA as one of the most intense flavor compounds in Burgundy Pinot Noir wines, contributing significantly to their aromatic profile . Its ability to enhance flavors makes it a valuable ingredient in various food products, including candies and beverages.

Insect Repellent

Research has demonstrated that this compound exhibits effective insect-repelling properties. It targets the same neural pathways as DEET, a common insect repellent, making it a promising alternative for controlling pest populations . EA has been tested against several insect species, including ants and mosquitoes, showing significant repellent effects that can be utilized in both residential and agricultural settings .

Pharmaceutical Applications

This compound has potential applications in the pharmaceutical field due to its biological activities. It has been explored for its role in drug formulations, particularly in creating stable delivery systems for volatile compounds. A study evaluated this compound-loaded polymeric patches designed to prevent vector-borne diseases. These patches demonstrated good stability over six months under accelerated conditions, indicating their viability for medical applications .

Additionally, EA is being investigated for its therapeutic properties. Compounds derived from anthranilic acid have shown promise in medicinal chemistry, with potential uses in treating various conditions due to their biological activity .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions involving anthranilic acid derivatives. Notably, it can be prepared via reactions with chloroacetyl chloride or through esterification processes involving ethanol . The compound serves as a key building block in synthesizing more complex organic molecules, which may have applications in drug development and materials science.

Environmental Applications

Given the increasing focus on sustainable practices, this compound's role as a biodegradable insect repellent positions it favorably within environmentally friendly pest control strategies. Its natural origin and effectiveness against pests make it an attractive candidate for organic farming practices aimed at minimizing chemical pesticide use .

Case Studies and Research Findings

Application AreaStudy/SourceKey Findings
Flavoring Agent Identified as a dominant flavor compound in Pinot Noir wines.
Insect Repellent Effective against fire ants and other insects; potential alternative to DEET.
Pharmaceutical Stability of EA-loaded polymeric patches shows promise for medical applications.
Synthesis Various methods for synthesizing EA highlight its versatility in organic chemistry.

Mechanism of Action

The mechanism of action of ethyl anthranilate involves its interaction with sensory receptors in insects, leading to repellent effects. It is believed to interfere with the olfactory receptors, preventing insects from detecting host cues. In biological systems, it may also interact with various molecular targets, influencing cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Differences

Ethyl anthranilate belongs to the anthranilate ester family, differing from analogs in ester chain length and substituents. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Properties
This compound C₉H₁₁NO₂ 165.19 Fruity odor; used in wines, mosquito repellents; low toxicity
Mthis compound C₈H₉NO₂ 151.16 Grape-like odor; key in "foxy" flavor in grapes; used in food and repellents
Dimthis compound C₉H₁₁NO₂ 165.19 Citrus odor; present in Citrus aurantium bark; higher volatility
Butyl anthranilate C₁₁H₁₅NO₂ 193.24 Longer ester chain; enhanced lipid solubility; used in repellents

Flavor and Aroma Contributions

  • This compound: Imparts fruity notes in Pinot Noir wines, though concentrations (<1 mg/L) often fall below sensory thresholds . Its levels decrease with grape maturity, contrasting with C₁₃ norisoprenoids, which increase .
  • Mthis compound: Dominant in "foxy" flavor of hybrid grapes (e.g., Vitis labrusca), detected in 6.25–12.5% of wine clusters . Synergizes with furaneol and ethyl esters (e.g., ethyl hexanoate) to enhance fruity aromas .
  • Dimthis compound : Found in Citrus aurantium bark (3.13% of essential oil), contributing to citrus fragrances .

Mosquito-Repellent Efficacy

This compound is a safer alternative to DEET, showing efficacy against Aedes aegypti and Aedes albopictus without acute toxicity . Comparative studies highlight:

  • This compound: Non-plastic-dissolving, grape-like aroma, FDA-approved for food use .
  • Methyl N,N-dimthis compound : Higher repellency than this compound but less studied for dermal safety .
  • Butyl anthranilate : Longer ester chain enhances longevity on fabrics but may alter odor profiles .

Chemical Interactions and Stability

  • Cyclodextrin Binding : Mthis compound binds strongly to β-cyclodextrin, reducing headspace concentration by 70% at 25°C, whereas this compound’s binding is less temperature-dependent .
  • Hydrolysis: this compound hydrolyzes under acidic/basic conditions, forming anthranilic acid and ethanol .

Biological Activity

Ethyl anthranilate (EAA), a derivative of anthranilic acid, is recognized for its diverse biological activities and applications in various fields, including food, fragrance, and pharmaceuticals. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on microorganisms, and potential therapeutic applications.

This compound, chemically known as ethyl 2-aminobenzoate, has the molecular formula C9H11NO2C_9H_{11}NO_2 and is characterized by a fruity odor. It is a colorless liquid that is insoluble in water but soluble in organic solvents .

Mechanisms of Biological Activity

  • Antimicrobial Properties : EAA has demonstrated significant antimicrobial activity against various bacterial strains. A study indicated that anthranilate compounds can modulate biofilm formation and virulence in Pseudomonas aeruginosa. The presence of anthranilate influenced antibiotic susceptibility and biofilm structure, suggesting its role as a signaling molecule that affects pathogenicity .
  • Flavor Compound : In the context of food science, this compound has been identified as a potent flavor compound in wines, particularly in Burgundy Pinot Noir. It was noted to be one of the most intense odorants among several identified compounds . This property makes it valuable in the food industry for enhancing flavors.
  • Pharmacological Applications : this compound has been studied for its potential therapeutic effects. Research indicates that it may have anti-inflammatory properties and could act as an analgesic agent. Additionally, it has been explored for its role in modulating pain pathways .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialModulates biofilm formation and antibiotic susceptibility in P. aeruginosa
Flavor EnhancementIdentified as a key flavor component in Burgundy Pinot Noir wines
Anti-inflammatoryPotential analgesic properties explored in pharmacological studies

Study on Antimicrobial Effects

A significant study focused on the role of anthranilate in bacterial communication and pathogenicity. The research demonstrated that EAA levels peaked during the stationary phase of bacterial growth, which corresponded with changes in biofilm structure and virulence factors. The study concluded that EAA acts as a signaling molecule that can alter microbial behavior and enhance susceptibility to antibiotics .

Flavor Profiling Research

Another investigation utilized stir bar sorptive extraction followed by gas chromatography-mass spectrometry to profile off-flavors in wines. This compound was highlighted as a significant contributor to the aromatic profile, emphasizing its importance in sensory evaluation and quality control within the wine industry .

Q & A

Q. What are the standard methods for synthesizing ethyl anthranilate in laboratory settings?

this compound is synthesized via esterification of anthranilic acid with ethanol under acidic catalysis. A validated protocol involves using engineered E. coli strains (e.g., pC-AMAT-pqsA plasmid) in M9 medium with anthranilate and alcohols (e.g., ethanol). Post-synthesis, extraction with ethyl acetate and purification via HPLC (detection at 354 nm) are critical steps. Structural confirmation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS), with characteristic peaks at δ7.77 (1H) and molecular ion m/z 165.19 .

Q. How can this compound be distinguished from structurally similar compounds like mthis compound?

Differentiation relies on chromatographic and spectroscopic techniques:

  • Gas chromatography-mass spectrometry (GC-MS) : Retention indices (e.g., this compound at ~25.23 min vs. mthis compound at ~19.40 min) and fragmentation patterns (m/z 165 for ethyl vs. 151 for methyl derivatives) .
  • NMR : this compound shows distinct ethyl group signals (δ1.30–1.35 for CH₃, δ4.20–4.30 for CH₂), absent in methyl derivatives .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (oral LD₅₀ in rats: 3750 mg/kg).
  • Waste disposal : Neutralize with dilute HCl before disposal via approved hazardous waste services .

Q. Which analytical techniques are optimal for detecting this compound in complex matrices?

  • Thin-layer chromatography (TLC) : Chloroform-ethyl acetate (3:1) solvent system, RF ~0.65.
  • High-performance liquid chromatography (HPLC) : C18 column, UV detection at 250–354 nm.
  • Fluorescence spectroscopy : Excitation at 340 nm, emission at 430 nm for trace quantification .

Advanced Research Questions

Q. How do cyclodextrins (CyDs) affect the release kinetics of this compound in aqueous systems?

this compound forms inclusion complexes with β-cyclodextrin, reducing headspace concentration by 40–60% at 25°C. Binding strength (Kd ~10⁻³ M) is temperature-dependent, with release increasing at >50°C. Sensory evaluation confirms prolonged flavor retention in CyD-complexed formulations .

Q. What methodologies resolve contradictions in this compound’s role as a co-eluting interferent in chromatographic analyses?

Co-elution issues (e.g., with cinnamyl anthranilate) are mitigated via:

  • Acid partitioning : Extract interferents into 0.1 M HCl, leaving this compound in ethyl ether.
  • Dual-column GC-MS : Use polar (e.g., DB-WAX) and non-polar (e.g., DB-5) columns for cross-verification .

Q. How can this compound azopigments be utilized in structural analysis of bilirubin isomers?

this compound reacts with bilirubin-IX isomers to form azopigments, separable via TLC (chloroform-ethyl acetate). The less-polar isomer (RF ~0.72) corresponds to bilirubin-IXα, while the more-polar fraction (RF ~0.68) indicates non-α isomers. Mass spectrometry (molecular ion m/z 462) confirms dipyrrolic derivatives .

Q. What statistical approaches are recommended for ecological toxicity studies of this compound?

  • Dose-response modeling : Logistic regression for LC₅₀/EC₅₀ calculations in Daphnia magna assays.
  • ANOVA : Compare biodegradation rates across soil types (e.g., loam vs. clay).
  • Monte Carlo simulations : Assess probabilistic exposure risks in aquatic ecosystems .

Q. How does this compound contribute to the "foxy" flavor profile in hybrid grapes?

In cluster analysis, this compound correlates with fruity esters (e.g., ethyl hexanoate) but shows no direct association with the foxy flavor. Sensory profiling via GC-olfactometry identifies synergistic effects with furaneol and mthis compound, requiring multivariate regression to disentangle contributions .

Q. What experimental designs optimize this compound’s application in insect-repellent textiles?

  • Central composite design (CCD) : Vary diazotized this compound (1–5% owf) and Bombax ceiba bark extract (5–15% owf) on cotton.
  • Bioassays : Measure repellency against Aedes aegypti using WHO cone tests (95% efficacy at 10% concentration).
  • Durability testing : Launder fabrics 20× and re-test repellency .

Methodological Notes

  • Contradictions : highlights co-elution issues in fluorescence-based assays, necessitating method adjustments for specificity.
  • Data Gaps : Limited ecotoxicological data (e.g., chronic exposure LC₅₀) require further LC-MS/MS studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.